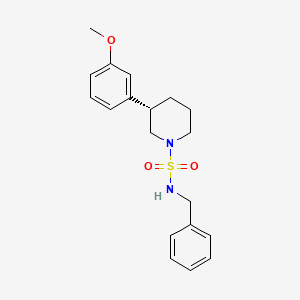
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of acetylcholine, which can have a variety of effects on the body, including improved memory and cognitive function. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been found to have potential anticancer properties, as it induces apoptosis in cancer cells. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in laboratory experiments is its potential to inhibit acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and improved cognitive function. Additionally, this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has potential anticancer properties, which can be useful in cancer research. However, one of the limitations of using N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide. One area of interest is the development of more efficient synthesis methods for this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, which could increase its yield and make it more accessible for use in laboratory experiments. Additionally, further research is needed to fully understand the mechanism of action of this N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide and its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, future research could explore the potential use of N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in combination with other N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamides to enhance its effects and improve its solubility in water.
Métodos De Síntesis
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been synthesized using a variety of methods, including the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxaldehyde in the presence of a base catalyst. Other methods include the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxylic acid chloride in the presence of a base catalyst or the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with 1,4-dioxane-2-carboxylic acid anhydride in the presence of a base catalyst. The yield of the N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide varies depending on the method of synthesis used.
Aplicaciones Científicas De Investigación
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has potential applications in scientific research, particularly in the field of biochemistry. This N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including improved memory and cognitive function. Additionally, N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide has been shown to have potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,20)8-7-13-3-5-14(6-4-13)16(19)18-11-15-12-21-9-10-22-15/h3-6,15,20H,7-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRBNMRBJWEXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2COCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)